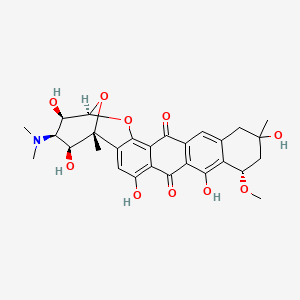![molecular formula C12H8Cl2N2O4 B14502829 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione CAS No. 64697-59-2](/img/structure/B14502829.png)
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, a nitrophenyl group at the 1 position, and a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloromaleic anhydride with 2-methyl-5-nitrobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The chlorine atoms in the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the nitrophenyl and methyl groups, making it less complex.
2-Methyl-5-nitrophenyl-1H-pyrrole-2,5-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione: Contains a phenyl group instead of a nitrophenyl group, affecting its biological activity.
Uniqueness
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, including the presence of chlorine atoms, a nitrophenyl group, and a methyl group
特性
CAS番号 |
64697-59-2 |
|---|---|
分子式 |
C12H8Cl2N2O4 |
分子量 |
315.11 g/mol |
IUPAC名 |
3,4-dichloro-1-[(2-methyl-5-nitrophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8Cl2N2O4/c1-6-2-3-8(16(19)20)4-7(6)5-15-11(17)9(13)10(14)12(15)18/h2-4H,5H2,1H3 |
InChIキー |
LPAJLERHYXFLNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
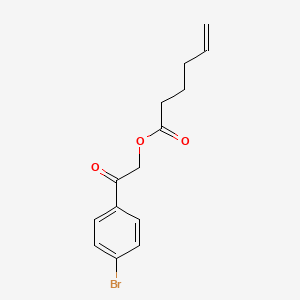
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
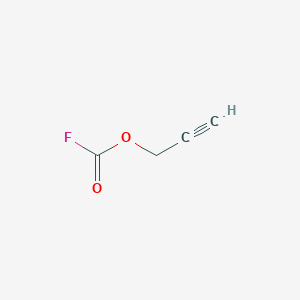

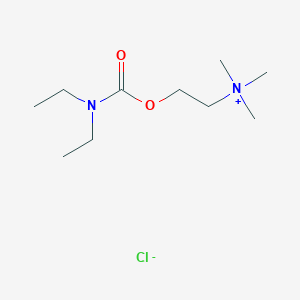
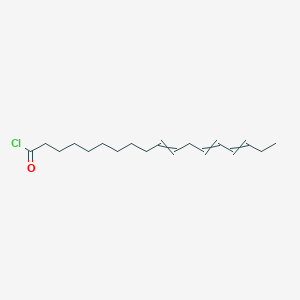
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)

